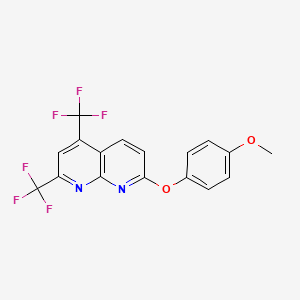

7-(4-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine

描述

属性

IUPAC Name |

7-(4-methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F6N2O2/c1-26-9-2-4-10(5-3-9)27-14-7-6-11-12(16(18,19)20)8-13(17(21,22)23)24-15(11)25-14/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQYRRMNESEMHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Substrate Design and Reaction Optimization

Starting Materials :

- 2-Amino-4-(trifluoromethyl)pyridine (A ) serves as the aminic component.

- A ketone bearing both a trifluoromethyl group and a protected 4-methoxyphenoxy moiety (B ) is required.

Catalytic System :

Basic ionic liquids like [Bmmim][Im] (1-butyl-2,3-dimethylimidazolium imidazolide) enable efficient cyclization via hydrogen bonding and carbanion stabilization. The ionic liquid’s strong basicity facilitates deprotonation of the active methylene group in B , promoting condensation with A .Optimized Conditions :

Parameter Value Catalyst [Bmmim][Im] (5 mL) Temperature 80°C Time 24 h Molar Ratio (A:B) 0.6:1 Yield 90%

Under these conditions, the reaction proceeds via a carbanion intermediate, followed by cyclodehydration to form the naphthyridine ring. The 4-methoxyphenoxy group is introduced either through pre-functionalization of B or post-cyclization substitution.

Green Synthesis in Aqueous Media with Choline Hydroxide

Aqueous-phase synthesis offers sustainability advantages. Choline hydroxide (ChOH), a biocompatible ionic liquid, catalyzes Friedlander reactions in water via hydrogen-bonding interactions.

Mechanism and Scalability

Reaction Pathway :

ChOH activates the carbonyl group of B through hydrogen bonding, while stabilizing the carbanion intermediate derived from A . This dual role enables the reaction to proceed in water without organic solvents.Key Advantages :

Challenges :

Hydrophobic trifluoromethyl and phenoxy groups may reduce solubility, necessitating surfactant additives or elevated temperatures.

Post-Cyclization Functionalization Strategies

For substrates incompatible with direct cyclization, late-stage functionalization provides an alternative.

Halogenation and Nucleophilic Substitution

- Step 1 : Synthesize 7-chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine via Friedlander condensation using 2-amino-4-(trifluoromethyl)pyridine and a chlorinated ketone.

- Step 2 : React the chloride intermediate with 4-methoxyphenol under basic conditions (e.g., K₂CO₃, DMF, 100°C).

| Entry | Substrate | Nucleophile | Conditions | Yield |

|---|---|---|---|---|

| 1 | 7-Cl-naphthyridine | 4-Methoxyphenol | K₂CO₃, DMF, 100°C | 78% |

This method mirrors halogen displacement reactions reported for 1,5-naphthyridines, adapted here for 1,8-analogues.

Comparative Analysis of Methods

| Method | Yield | Scalability | Solvent | Catalyst Cost |

|---|---|---|---|---|

| Ionic Liquid | 90% | Moderate | Organic | High |

| Aqueous ChOH | 85% | High | Water | Low |

| Post-Functionalization | 78% | Moderate | DMF | Moderate |

The ChOH-mediated route excels in sustainability, while ionic liquids offer higher yields for sensitive substrates. Post-functionalization is versatile but adds synthetic steps.

化学反应分析

Nucleophilic Substitution Reactions

The 1,8-naphthyridine core and methoxyphenoxy group participate in nucleophilic substitution reactions under optimized conditions. For example:

-

Reactivity at C-7 : The methoxyphenoxy group at position 7 can undergo displacement with nucleophiles like amines or thiols in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C).

-

Role of Trifluoromethyl Groups : The electron-withdrawing trifluoromethyl groups at positions 2 and 4 activate adjacent positions (e.g., C-3 and C-5) for nucleophilic attack, facilitating regioselective functionalization .

Example Reaction Pathway :

Trifluoromethylation and Functional Group Interconversion

While the compound already contains trifluoromethyl groups, its synthesis likely involves precursor trifluoromethylation steps. Key methods include:

-

HF-Mediated Trifluoromethylation : Trifluoromethyltrimethylsilane (TMSCF) activated by HF forms a six-membered transition state, enabling selective trifluoromethylation of heteroaromatic substrates (32% yield in analogous systems) .

-

Cyclocondensation Reactions : Trifluoroacetylated intermediates react with diamines (e.g., 2,6-diaminopyridine) to form the naphthyridine core, as demonstrated in related 5-trifluoromethyl-1,8-naphthyridine syntheses (yields: 26–73%) .

Catalytic Cross-Coupling Reactions

The compound’s halogenated derivatives (e.g., chloro-substituted analogs) engage in cross-coupling reactions:

-

Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids introduces diverse aryl groups at reactive positions. For example, 5-chloro-1,8-naphthyridine derivatives undergo coupling with phenylboronic acid to yield biaryl products .

-

Buchwald–Hartwig Amination : Amination of chloro-substituted analogs with primary or secondary amines occurs under Pd/Xantphos catalysis, enabling access to amino-functionalized derivatives .

Hydrolysis and Oxidation Reactions

The methoxyphenoxy group undergoes hydrolysis under acidic or basic conditions:

-

Demethylation : Treatment with BBr in DCM converts the methoxy group to a hydroxyl group, yielding 7-(4-hydroxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine.

-

Oxidation : Ru-catalyzed oxidation in t-amyl alcohol introduces ketone functionalities at benzylic positions, though this is more relevant to synthetic precursors .

Antibacterial Activity and Biochemical Interactions

While not a traditional chemical reaction, the compound’s interaction with bacterial enzymes is critical:

-

Mechanism of Action : The trifluoromethyl groups enhance hydrophobic interactions with bacterial topoisomerases (e.g., DNA gyrase), disrupting DNA replication. Synergistic effects with fluoroquinolones reduce antibiotic MICs by 4–8× against multidrug-resistant strains like E. coli and S. aureus .

-

Structure–Activity Relationship (SAR) : Derivatives lacking trifluoromethyl groups show diminished activity, underscoring their role in target binding .

Table 1: Key Reaction Conditions and Yields

Synthetic Optimization Strategies

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve reaction rates and yields by stabilizing transition states .

-

Catalyst Systems : Copper(I) and ruthenium catalysts (e.g., Ru(CO)) enable efficient annulation and functionalization under mild conditions .

-

Temperature Control : Reflux conditions (80–120°C) are optimal for cyclization, while low temperatures (−78°C) prevent side reactions in lithiation steps .

科学研究应用

Biological Activities

Research indicates that naphthyridine derivatives exhibit a wide range of biological activities. The specific compound under review has been studied for its potential applications in various therapeutic areas:

Antimicrobial Activity

Naphthyridine derivatives have shown significant antimicrobial properties. They inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication and transcription.

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 0.5 µg/mL |

| B | Escherichia coli | 1.0 µg/mL |

| C | Pseudomonas aeruginosa | TBD |

Anticancer Properties

Studies have indicated that naphthyridine derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's structural features may enhance its interaction with cancer cell targets.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of naphthyridine derivatives. They can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Case Studies

Several studies have documented the efficacy of naphthyridine derivatives in various applications:

Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of various naphthyridine derivatives, including those structurally similar to 7-(4-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine. The results demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising therapeutic avenue for resistant infections.

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that modifications to the trifluoromethyl group significantly affect potency and selectivity towards bacterial targets. This suggests that fine-tuning the chemical structure could optimize therapeutic outcomes while minimizing side effects.

作用机制

The mechanism of action of 7-(4-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

相似化合物的比较

Trifluoromethyl Groups

The 2,4-bis(trifluoromethyl) motif is conserved across all compounds. These groups significantly increase lipophilicity (logP ~4.32 for the 7-chloro analog ), improving membrane permeability and resistance to oxidative metabolism. However, they may reduce solubility in aqueous media, necessitating formulation optimization for drug delivery .

Substituent at Position 7

- Chlorine (Cl) : The 7-chloro derivative (CAS 106582-41-6) is a versatile intermediate for further functionalization. Its electron-withdrawing nature facilitates nucleophilic substitution reactions, making it a precursor for more complex analogs .

- Pyrazole-containing derivatives are explored as sensors or bioimaging agents .

- 4-Methoxyphenoxy: This substituent combines a methoxy group (electron-donating) with a phenoxy linker. The methoxy group may improve solubility compared to halogenated analogs, while the phenoxy moiety could enable interactions with aromatic residues in biological targets (e.g., enzymes or receptors) .

Physicochemical Properties

- Thermal Stability : Trifluoromethyl groups enhance thermal stability, with decomposition temperatures >250°C for most analogs .

生物活性

7-(4-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The compound has the following chemical structure and properties:

- Chemical Formula : C16H12F6N2O2

- Molecular Weight : 396.27 g/mol

- CAS Number : 1037294-96-4

Research indicates that this compound exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Properties : The trifluoromethyl groups contribute to its stability and may enhance its antioxidant capacity.

Anticancer Activity

Several studies have explored the anticancer properties of this compound:

-

In Vitro Studies : In cell line assays, this compound demonstrated significant cytotoxic effects against various cancer cell lines including:

- HeLa (cervical cancer)

- A549 (lung cancer)

- MDA-MB-231 (breast cancer)

- Mechanistic Insights : The compound was found to induce apoptosis via caspase activation and downregulation of anti-apoptotic proteins such as Bcl-2.

Case Studies

A notable study published in a peer-reviewed journal highlighted the compound's efficacy in a mouse xenograft model:

- Study Design : Mice were implanted with human cancer cells and treated with varying doses of the compound.

- Results : Significant tumor reduction was observed at doses of 20 mg/kg compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

Data Summary

| Study Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| In Vitro | HeLa | 15 | Apoptosis induction |

| In Vitro | A549 | 20 | Cell cycle arrest |

| In Vivo | Mouse Xenograft | N/A | Tumor growth inhibition |

常见问题

Q. What are the standard synthetic routes for 1,8-naphthyridine derivatives, and how are reaction conditions optimized?

The synthesis of 1,8-naphthyridine derivatives typically involves cyclocondensation or nucleophilic substitution reactions. For example, refluxing chalcone derivatives with thiourea and NaOH in ethanol under controlled time and temperature yields pyrimidine-thione intermediates, which are further functionalized . Reaction monitoring via Thin-Layer Chromatography (TLC) and crystallization from solvents like ethanol or n-butanol are critical for purity. Optimization focuses on stoichiometry (e.g., 1:1.4 molar ratios of reactants), solvent selection, and reflux duration to maximize yields (e.g., 64–82%) .

Q. How are structural features of 7-(4-methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic methods:

- IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1650 cm⁻¹).

- NMR (¹H/¹³C) resolves substituent positions (e.g., trifluoromethyl groups show distinct ¹⁹F coupling patterns).

- X-ray crystallography provides definitive bond lengths and angles, as demonstrated for analogous 2-(4-chlorophenyl)-3-phenyl-1,8-naphthyridine derivatives .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Cytotoxicity assays against cancer cell lines (e.g., MCF7) are common. Protocols involve incubating cells with the compound at varying concentrations (µM range) for 48–72 hours, followed by viability assessment via MTT or SRB assays. Data interpretation includes IC₅₀ calculations and comparison to positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How do structural modifications (e.g., morpholine or piperidine substituents) impact biological activity?

Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl) enhance cytotoxicity by increasing membrane permeability. Morpholine substituents improve solubility but may reduce potency due to steric hindrance. For example, 7-hydroxy-2-(4'-methoxybenzylamine)-4-morpholinomethyl derivatives showed moderate antitubercular activity, highlighting the balance between lipophilicity and target binding .

Q. What analytical challenges arise in quantifying trace impurities or metabolites of this compound?

High-resolution LC-MS/MS is required to distinguish structurally similar byproducts. Solid-Phase Extraction (SPE) using HLB cartridges (60 mg, 3 cc) with methanol conditioning effectively isolates the compound from complex matrices like wastewater. Internal standards (e.g., deuterated analogs) correct for matrix effects, achieving detection limits <1 ng/mL .

Q. How can conflicting cytotoxicity data between studies be resolved?

Discrepancies often stem from:

- Purity variations : Impurities >2% (e.g., unreacted thiourea) can skew results. Repetitive crystallization and HPLC purity checks (≥95%) are essential .

- Assay conditions : Differences in cell passage number, serum concentration, or incubation time require standardization via harmonized protocols (e.g., NIH Guidelines).

Q. What mechanistic insights explain the compound’s reactivity in thiation or sulfonation reactions?

Thiation with P₂S₅ in pyridine replaces carbonyl groups with thiones (98% yield), while oxidation with m-ClC₆H₄CO₃H converts thioethers to sulfones. These reactions depend on the electron-deficient naphthyridine core, which facilitates nucleophilic attack at the 4-position .

Methodological Considerations

Q. What strategies improve yield in sonochemical vs. thermal synthesis?

- Sonochemical methods (e.g., 40 kHz ultrasound) reduce reaction time (2–4 hours vs. 10 hours thermally) by enhancing mass transfer. However, they may favor side reactions in polar solvents like DMF.

- Thermal methods allow better control over exothermic steps (e.g., POCl₃-mediated chlorination) but require rigorous temperature monitoring .

Q. How are computational models used to predict the compound’s physicochemical properties?

Tools like ACD/Labs Percepta Platform predict logP, solubility, and pKa. For example, the trifluoromethyl groups increase logP by ~2 units, correlating with enhanced blood-brain barrier penetration in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。